
D-Fructose-3-d
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Overview
Description
D-Fructose-3-d, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is naturally present in small quantities in various foods and has gained attention due to its potential health benefits and applications in the food industry. Unlike regular sugars, D-allulose has a low caloric value and does not significantly raise blood glucose levels, making it an attractive alternative sweetener.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-3-d can be synthesized from D-fructose through an enzymatic epimerization process. The key enzyme used in this process is D-allulose 3-epimerase, which catalyzes the conversion of D-fructose to D-allulose. The reaction typically occurs under mild conditions, with optimal temperatures ranging from 50°C to 60°C and a neutral to slightly acidic pH .
Industrial Production Methods: Industrial production of D-allulose involves the use of microbial fermentation and enzymatic conversion. Microorganisms such as Bacillus subtilis and Escherichia coli are genetically engineered to express D-allulose 3-epimerase, enabling efficient conversion of D-fructose to D-allulose. The process is optimized to achieve high yields and purity, with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-3-d undergoes various chemical reactions, including:
Reduction: Reduction of D-allulose can yield sugar alcohols such as D-allitol.
Isomerization: D-allulose can be isomerized back to D-fructose under specific conditions.
Common Reagents and Conditions:
Reduction: Metal catalysts like palladium on carbon (Pd/C) are used for the reduction of D-allulose to sugar alcohols.
Isomerization: Base catalysts such as sodium hydroxide (NaOH) facilitate the isomerization of D-allulose to D-fructose.
Major Products:
5-Hydroxymethylfurfural (HMF): Produced from the oxidation of D-allulose.
D-Allitol: Produced from the reduction of D-allulose.
Scientific Research Applications
D-Fructose-3-d has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of D-Fructose-3-d involves its interaction with various molecular targets and pathways:
Metabolic Pathways: D-allulose is absorbed in the small intestine and partially metabolized in the liver.
Antioxidant Activity: D-allulose exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Anti-Inflammatory Effects: D-allulose has been found to inhibit inflammatory pathways, potentially reducing inflammation-related diseases.
Comparison with Similar Compounds
D-Glucose: A common hexose sugar with a similar structure but different metabolic effects.
D-Fructose: The parent compound of D-allulose, with higher caloric value and greater impact on blood glucose levels.
D-Tagatose: Another rare sugar with similar health benefits but different enzymatic pathways for its production.
Uniqueness of D-Fructose-3-d: this compound stands out due to its low caloric value, minimal impact on blood glucose levels, and potential health benefits. Its unique enzymatic production process and diverse applications in food, medicine, and industry further highlight its significance.
Biological Activity
D-Fructose-3-d (D-Fructose-3-deuterated) is a stable isotope-labeled form of fructose, a simple sugar that plays a crucial role in carbohydrate metabolism. Understanding the biological activity of this compound is essential for elucidating its metabolic pathways, potential therapeutic applications, and implications in health and disease. This article reviews the current literature on the biological activity of this compound, highlighting its metabolic effects, interactions with enzymes, and potential health implications.
Fructose Metabolism Overview
Fructose is primarily metabolized in the liver through a unique pathway that differs from glucose metabolism. The key steps include:
- Absorption : Fructose is absorbed from the gut into the portal vein.
- Conversion to Fructose-1-Phosphate : The enzyme fructokinase phosphorylates fructose to fructose-1-phosphate (F-1-P).
- Aldolase Reaction : F-1-P is split into glyceraldehyde and dihydroxyacetone phosphate (DHAP) by aldolase.
- Further Metabolism : Glyceraldehyde is converted into glyceraldehyde-3-phosphate, entering various metabolic pathways including glycolysis and lipogenesis .
Enzymatic Interactions
This compound's biological activity can be assessed through its interactions with key enzymes involved in fructose metabolism:
- Ketohexokinase (KHK) : KHK catalyzes the conversion of fructose to F-1-P. Two isoforms exist: KHK-A and KHK-C, with KHK-C having a higher affinity for fructose .
- Phosphofructokinase : Unlike glucose, fructose can bypass this rate-limiting step in glycolysis, allowing for rapid energy production and potential lipid synthesis .
Cardiometabolic Effects
Research indicates that excessive intake of fructose can lead to several cardiometabolic issues:
- Increased Triglycerides : High fructose consumption has been linked to elevated triglyceride levels, which are associated with cardiovascular diseases .
- Insulin Resistance : Chronic high intake may contribute to insulin resistance, a precursor to type 2 diabetes .
Case Studies
-
Case Study on Fructose Intake and Metabolic Syndrome :
A study involving participants consuming high-fructose diets showed significant increases in postprandial triglycerides and uric acid levels, suggesting a direct correlation between fructose intake and metabolic syndrome markers . -
Impact on Liver Health :
Another study highlighted that high fructose consumption could lead to non-alcoholic fatty liver disease (NAFLD) due to increased lipogenesis driven by excessive F-1-P production .
Antioxidant Properties
Recent findings suggest that this compound may exhibit antioxidant properties through its metabolic byproducts:
- Reactive Oxygen Species (ROS) : The metabolism of fructose can lead to increased ROS production, which may have implications for oxidative stress and cellular damage in various tissues .
Tables of Biological Activity Data
Q & A
Basic Research Questions
Q. What synthesis methods are employed to produce D-Fructose-3-d, and how is isotopic purity validated?
Answer: this compound is typically synthesized via acid-catalyzed deuterium exchange or enzymatic deuteration. Key steps include:
- Deuterium Incorporation : Use of deuterated solvents (e.g., D₂O) with catalytic acids (e.g., HCl) under controlled temperature (40–60°C) to replace the hydroxyl proton at the C3 position .
- Purification : Chromatographic techniques (e.g., HPLC) isolate the deuterated product from unreacted fructose and byproducts.
- Isotopic Validation : Nuclear Magnetic Resonance (¹H-NMR) to confirm absence of proton signals at C3, coupled with Mass Spectrometry (MS) to verify molecular mass shifts (+1 Da) .
Challenges : Competing side reactions (e.g., over-deuteration) require strict pH and temperature control.
Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity (detection limits ~0.1 nM) and specificity via selected ion monitoring (SIM) for deuterated isotopes .
- Isotope Ratio Mass Spectrometry (IRMS) : Measures δ²H values to distinguish endogenous vs. tracer-derived fructose .
- Method Validation : Include spike-and-recovery experiments (85–115% recovery acceptable) and inter-day precision tests (CV <10%) to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting metabolic flux data from this compound tracer studies be resolved?
Answer: Contradictions often arise from:
- Isotopic Dilution : Unaccounted intracellular water deuterium exchange. Mitigate by measuring local deuterium enrichment .
- Compartmentalization : Separate cytosolic vs. mitochondrial fluxes using subcellular fractionation or computational modeling (e.g., INCA software) .
- Statistical Reconciliation : Apply Bayesian analysis to integrate flux variability across replicate experiments .
Example : A 2024 study resolved discrepancies in hepatic fructose metabolism by normalizing flux rates to ATP-coupled deuterium retention .
Q. What experimental design considerations are critical for in vivo vs. in vitro this compound studies?
Answer:
Q. How do pH and temperature affect this compound stability during storage and analysis?
Answer:
- Stability Tests : Accelerated degradation studies (e.g., 4°C vs. −80°C storage) show ≤5% deuterium loss at −80°C over 6 months.
- pH Sensitivity : Degradation increases at pH <4 (hydrolysis) or pH >8 (tautomerization). Use neutral buffers (pH 6–7.5) during extraction .
- Detection Optimization : Adjust LC column temperature (25–30°C) to improve peak resolution for deuterated vs. non-deuterated fructose .
Q. Data Contradiction Analysis Framework
Steps to Address Discrepancies :
Variable Audit : Document experimental parameters (pH, temperature, sample handling).
Replication : Repeat experiments with standardized protocols (see ’s replication guidelines).
Meta-Analysis : Compare findings with prior studies (e.g., conflicting NMR vs. MS data may reflect instrument-specific detection thresholds) .
Properties
IUPAC Name |
(2S,4S,5S)-3-deuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-BUZGMKGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H](CO[C@]1(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.